methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative characterized by a conjugated enamine system and a phenyl substituent at the N1 position. Its Z-configuration at the ethylidene moiety (C4 position) and the hydroxyethylamino side chain are critical to its electronic and steric properties. Its synthesis likely involves condensation reactions, as inferred from analogous compounds in the literature .
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C16H19N3O4/c1-11(17-8-9-20)15-13(10-14(21)23-2)18-19(16(15)22)12-6-4-3-5-7-12/h3-7,18,20H,8-10H2,1-2H3 |
InChI Key |
JERIXRNIRIIHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis, which combines a cyclohexanone derivative and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. The resulting tricyclic indole can be further transformed into our target compound .
Industrial Production: While specific industrial production methods are proprietary, laboratories often scale up the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale production.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the pyrazole ring or the phenyl group.
Reduction: Reduction reactions may alter the carbonyl group or the double bond.
Substitution: Substituents on the phenyl ring can be replaced.
Condensation: Formation of imines or enaminones.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines).
Condensation: Acidic or basic conditions for imine/enaminone formation.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields a corresponding alcohol.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate may possess anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with biological targets involved in inflammatory responses. In vitro studies indicate that this compound can bind to specific receptors, potentially modulating signaling pathways related to inflammation and pain management.
Cancer Research
The compound's structural similarity to other bioactive molecules suggests its potential efficacy against various cancers. Research has indicated that derivatives of pyrazoles can exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on similar pyrazole compounds have shown effectiveness against multiple tumor cell lines, including breast, ovarian, and lung cancers .
Agrochemical Applications
Given its biological activity, this compound may also find applications in agrochemicals. Compounds with similar structures have been explored for their insecticidal and herbicidal properties. The unique functional groups present in this compound could be leveraged to develop new agrochemical products aimed at pest control or crop protection.
Organic Synthesis
Reagent in Organic Chemistry
In organic synthesis, this compound can serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it useful in creating diverse chemical entities.
Case Study 1: Anticancer Activity
A study examined the anticancer properties of pyrazole derivatives similar to this compound against breast cancer cell lines (MCF7 and MDA-MB231). The results demonstrated significant cytotoxic effects attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of pyrazole compounds revealed that they could inhibit pro-inflammatory cytokines in vitro. The study highlighted the potential of this compound as a lead compound for developing new anti-inflammatory agents .
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s core pyrazolone scaffold is shared with several derivatives, but substituent variations significantly alter physicochemical and spectroscopic properties:
Substituent Effects
- Hydroxyethyl vs. Morpholinylethyl : The hydroxyethyl group in the target compound increases hydrophilicity (logP ~1.2 estimated), whereas the morpholinyl analogue (logP ~2.1) exhibits higher lipophilicity, favoring passive diffusion across biological membranes .
- Thiazolidinone vs. Pyrazolone: The thiazolidinone ring in introduces sulfur atoms, which alter electronic distribution (e.g., stronger hydrogen-bond acceptor capacity) and may enhance binding to metal-containing enzymes .
Spectroscopic Comparisons
- NMR Data: The target compound’s ¹³C NMR would show characteristic signals for the pyrazolone carbonyl (δC ~165–170 ppm) and acetate ester (δC ~170 ppm). In contrast, the thiazolidinone analogue () displays a downfield-shifted carbonyl (δC ~175 ppm) due to electron withdrawal by sulfur .
- Crystallography : Structural studies using SHELXL () reveal that the Z-configuration in the target compound minimizes steric clash between the phenyl and hydroxyethyl groups, whereas analogues with bulkier substituents (e.g., p-tolyl in ) exhibit distorted dihedral angles (~15° deviation from planarity) .
Physicochemical Properties
| Property | Target Compound | Morpholinyl Analogue | Thiazolidinone Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 304.33 | 373.43 | 582.68 |
| Calculated logP | 1.2 | 2.1 | 3.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 |
Research Findings
- Synthetic Pathways : The target compound is synthesized via a condensation reaction between a pyrazolone precursor and a hydroxyethylamine derivative, similar to methods in and . Yield optimization (70–85%) is achieved by controlling reaction temperature (60–80°C) and using acid catalysts like phosphomolybdic acid .
- Stability: The Z-configuration is thermodynamically favored, as confirmed by NOE correlations in analogous structures (). However, prolonged exposure to light or moisture induces ester hydrolysis, reducing stability compared to morpholinyl or fluorobenzyl derivatives .
Biological Activity
Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a compound with a complex structure that includes a pyrazole ring and various functional groups, contributing to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 317.34 g/mol. The structure features:
- Pyrazole ring : Known for its role in various biological activities.
- Phenyl group : Often associated with anti-inflammatory and analgesic properties.
- Amine and ester functional groups : Contributing to the compound's reactivity and interaction with biological targets.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms. Specific findings include:
- In vitro studies : Indicated binding to receptors involved in inflammatory responses, suggesting potential for therapeutic applications in treating pain and inflammation.
- Mechanistic insights : The compound may influence signaling pathways related to cytokine production and cell proliferation, which are crucial in inflammation.
Anticancer Potential
Research suggests that this compound may also have anticancer properties. Its structural similarities to known anticancer agents hint at a possible mechanism of action involving:
- Cell cycle arrest : Inhibition of key enzymes involved in cell division.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
Several case studies have explored the biological activity of similar compounds within the pyrazole class:
The mechanisms through which this compound exerts its biological effects are still under investigation. Notable hypotheses include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
